salvinorin B propoxymethyl ether

Description

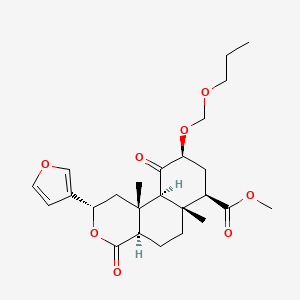

Salvinorin B propoxymethyl ether is a semi-synthetic derivative of salvinorin B, the inactive metabolite of salvinorin A (SA), a potent and selective κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. This compound is synthesized by replacing the C-2 acetate group of salvinorin B with a propoxymethyl ether moiety (C₃H₇OCH₂O-) . The modification aims to enhance metabolic stability and potency compared to SA and other derivatives. This compound exhibits sub-nanomolar affinity for KOR (Ki = 2.2 nM) and high potency (EC₅₀ = 2.8 nM), though slightly lower than its ethoxymethyl (EOM-Sal B) and methoxymethyl (MOM-Sal B) counterparts .

Properties

Molecular Formula |

C25H34O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propoxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C25H34O8/c1-5-9-31-14-32-18-11-17(22(27)29-4)24(2)8-6-16-23(28)33-19(15-7-10-30-13-15)12-25(16,3)21(24)20(18)26/h7,10,13,16-19,21H,5-6,8-9,11-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |

InChI Key |

WNDQODUGHMFWNT-BYDLNXCSSA-N |

Isomeric SMILES |

CCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Salvinorin B propoxymethyl ether is synthesized from salvinorin B. The synthetic route involves the modification of the hydroxyl group at the C-2 position of salvinorin B to introduce a propoxymethyl ether group. This modification enhances the compound’s pharmacological properties. The reaction conditions typically involve the use of an appropriate alkylating agent under basic conditions .

Chemical Reactions Analysis

Salvinorin B propoxymethyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be conducted using nucleophiles such as halides or alkoxides under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids .

Scientific Research Applications

Salvinorin B propoxymethyl ether has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of kappa-opioid receptor agonists.

Industry: The compound is used in the development of new pharmaceuticals targeting the kappa-opioid receptor.

Mechanism of Action

Salvinorin B propoxymethyl ether exerts its effects primarily through its interaction with the kappa-opioid receptor. It acts as a potent agonist at this receptor, leading to the activation of G-protein coupled signaling pathways. This activation results in various physiological effects, including analgesia, sedation, and modulation of mood and perception . The compound’s G-protein biased signaling is associated with fewer side effects compared to traditional kappa-opioid receptor agonists .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkoxymethyl Ether Derivatives

Salvinorin B propoxymethyl ether belongs to a series of C-2 alkoxymethyl ether derivatives designed to optimize KOR affinity and metabolic stability. Key comparisons include:

- Potency Trends : Ethoxymethyl (EOM-Sal B) exhibits the highest potency (Ki = 0.32 nM), followed by methoxymethyl (MOM-Sal B, Ki = 0.6 nM) and propoxymethyl (Ki = 2.2 nM). Larger alkyl chains (e.g., butoxymethyl) reduce affinity due to steric hindrance .

- Metabolic Stability : Ethoxymethyl and methoxymethyl derivatives show superior resistance to esterase-mediated hydrolysis compared to SA, whereas propoxymethyl ether has intermediate stability .

β-Tetrahydropyranyl Ether

The β-tetrahydropyranyl ether of salvinorin B (Ki = 4 nM) has a bulkier C-2 substituent. While less potent than propoxymethyl ether, it demonstrates a longer duration of action in rodent models (ED₅₀ = 1.4 mg/kg vs. SA’s 2.1 mg/kg) due to reduced plasma protein binding and slower clearance .

C-2 Halogenated Derivatives

Fluoromethyl ether (Ki = 50 nM) and methylthiomethyl ether (Ki = 13 nM) derivatives exhibit reduced potency compared to alkoxymethyl ethers, highlighting the importance of oxygen-based H-bond acceptors at C-2 for KOR interaction .

Pharmacological and Behavioral Comparisons

Receptor Selectivity

All alkoxymethyl ethers retain high selectivity for KOR over μ- (MOR) and δ-opioid (DOR) receptors. For example, EOM-Sal B shows >1,000-fold selectivity for KOR, a trait shared by propoxymethyl ether .

Anti-Addiction Potential

- EOM-Sal B : Reduces cocaine-seeking behavior in rodents with minimal side effects (e.g., aversion, sedation) .

Demyelination Therapy

EOM-Sal B promotes remyelination in preclinical multiple sclerosis models via KOR activation. Propoxymethyl ether’s efficacy in this context remains unexplored but is plausible given shared mechanisms .

Pharmacokinetic Profiles

Brain Penetration

Despite increased metabolic stability, alkoxymethyl ethers (including propoxymethyl) exhibit rapid brain entry and exit in PET studies, similar to SA.

Plasma Protein Binding

Propoxymethyl ether’s moderate plasma protein affinity (vs. EOM-Sal B’s lower affinity) may limit its bioavailability, contributing to shorter action compared to EOM-Sal B .

Structural Insights from Crystallography

X-ray studies of MOM-Sal B reveal that the methoxymethyl group adopts a "classic anomeric" conformation, overlapping with SA’s acetate group at KOR’s binding pocket. Propoxymethyl’s longer chain likely disrupts this overlap, explaining its lower potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.